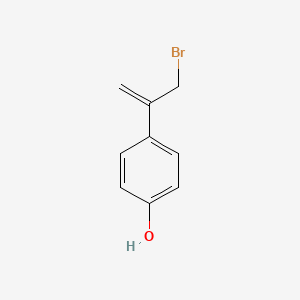
4-(3-Bromoprop-1-en-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Bromoprop-1-en-2-yl)phenol is an organic compound with the molecular formula C9H9BrO. It is a brominated phenol derivative, characterized by the presence of a bromine atom attached to a prop-1-en-2-yl group, which is further connected to a phenol ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromoprop-1-en-2-yl)phenol typically involves the bromination of allyl phenol derivatives. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions . This method ensures selective bromination at the allylic position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous-flow photochemical bromination. This method utilizes a photoreactor and N-bromosuccinimide (NBS) to achieve high productivity and selectivity . The continuous-flow process allows for efficient light irradiation and rapid transfer of products, minimizing undesired side reactions.
Análisis De Reacciones Químicas
Types of Reactions: 4-(3-Bromoprop-1-en-2-yl)phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: The double bond in the prop-1-en-2-yl group can be reduced to a single bond using hydrogenation catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or aniline in polar solvents.
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C).
Major Products Formed:
Substitution: Formation of substituted phenols or ethers.
Oxidation: Formation of quinones.
Reduction: Formation of 4-(3-bromopropyl)phenol.
Aplicaciones Científicas De Investigación
4-(3-Bromoprop-1-en-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of flame retardants, antioxidants, and UV absorbers
Mecanismo De Acción
The mechanism of action of 4-(3-Bromoprop-1-en-2-yl)phenol involves its interaction with various molecular targets:
Molecular Targets: The phenol group can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, such as the STAT3 pathway, leading to anti-inflammatory and neuroprotective effects.
Comparación Con Compuestos Similares
Propargyl Bromide: Another brominated compound with a similar structure but different reactivity and applications.
4-Bromocrotonic Acid: An allylic brominated compound used in pharmaceutical synthesis.
Uniqueness: 4-(3-Bromoprop-1-en-2-yl)phenol is unique due to its combination of a brominated allylic group and a phenol ring, which imparts distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C9H9BrO |
|---|---|
Peso molecular |
213.07 g/mol |
Nombre IUPAC |
4-(3-bromoprop-1-en-2-yl)phenol |
InChI |
InChI=1S/C9H9BrO/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,11H,1,6H2 |
Clave InChI |
SYPLKNBIWZZQQI-UHFFFAOYSA-N |
SMILES canónico |
C=C(CBr)C1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


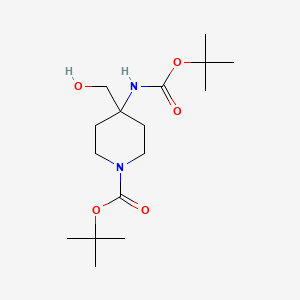
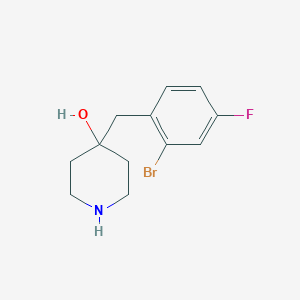
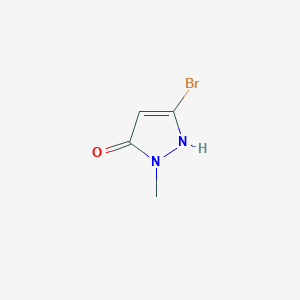
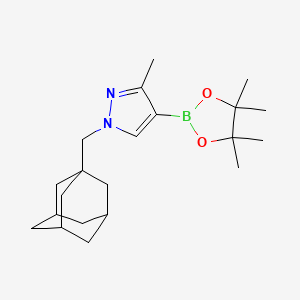

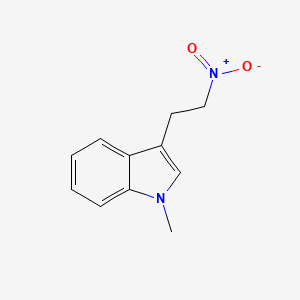
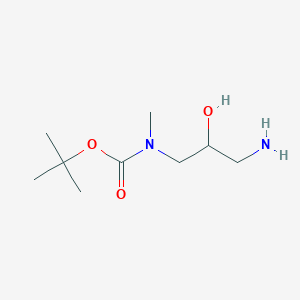
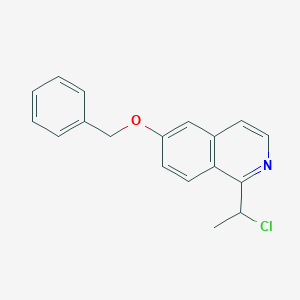
![Imino[2-(3-methoxycyclobutyl)ethyl]methyl-lambda6-sulfanone](/img/structure/B13558328.png)
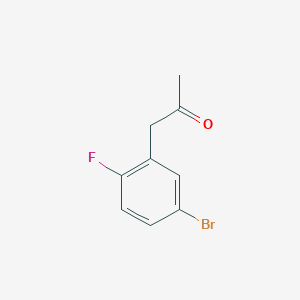
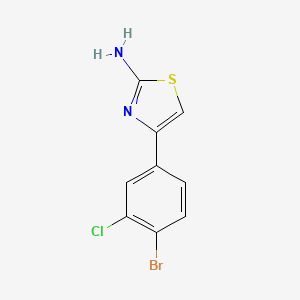


![N-hydroxy-N'-{spiro[3.3]heptan-2-yl}octanediamide](/img/structure/B13558364.png)
